Boc-D-phenylalanine methyl ester

Descripción general

Descripción

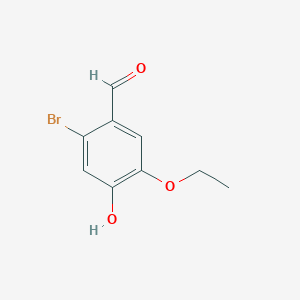

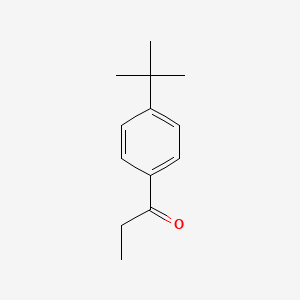

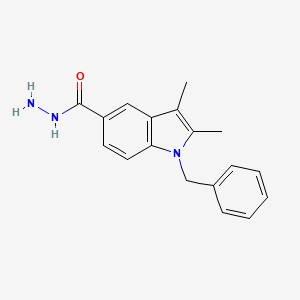

Boc-D-phenylalanine methyl ester is a compound with the molecular formula C15H21NO4 . It is also known by other names such as BOC-D-PHE-OME, ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, and Methyl (tert-butoxycarbonyl)-D-phenylalaninate . This compound is used as a primary and secondary intermediate in chemical research .

Molecular Structure Analysis

The molecular structure of Boc-D-phenylalanine methyl ester can be represented by various descriptors. The IUPAC name is methyl (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate . The InChI is InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 . The Canonical SMILES is CC©©OC(=O)NC(CC1=CC=CC=C1)C(=O)OC .

Physical And Chemical Properties Analysis

Boc-D-phenylalanine methyl ester has a molecular weight of 279.33 g/mol . Other computed properties include XLogP3 of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 7 . The exact mass and monoisotopic mass are both 279.14705815 g/mol .

Aplicaciones Científicas De Investigación

Peptide Synthesis

“Boc-D-phenylalanine methyl ester” is commonly used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in peptide synthesis. It protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. After the peptide chain is formed, the Boc group can be removed to reveal the amino group .

Chiral Resolution

“Boc-D-phenylalanine methyl ester” can be used in chiral resolution. The D-enantiomer of phenylalanine can be separated from its L-enantiomer using this compound. This is important in pharmaceutical research, as the biological activity of a drug can depend on its chirality .

Ferrous Ion Chelation

Research suggests that “Boc-D-phenylalanine methyl ester” could potentially be used as a ferrous ion chelator . This could have applications in treating conditions related to iron overload, such as hemochromatosis, or in preventing oxidative damage .

Microwave-Assisted Esterification

“Boc-D-phenylalanine methyl ester” can be used in microwave-assisted esterification . This is a method used to form ester compounds more quickly and efficiently than traditional heating methods .

Synthesis of Other Compounds

“Boc-D-phenylalanine methyl ester” can be used as a starting material for the synthesis of other compounds . For example, it can be used to synthesize other esters of phenylalanine, which can have various applications in research and industry .

Biological Studies

“Boc-D-phenylalanine methyl ester” can be used in biological studies. For example, it can be used to study the kinetics of demethylation of aspartame and L-phenylalanine methyl ester in aqueous solution .

Safety and Hazards

The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .

Mecanismo De Acción

Target of Action

Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.

Mode of Action

This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSWSVBXRBXPRL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348472 | |

| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-phenylalanine methyl ester | |

CAS RN |

77119-84-7 | |

| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)